Praseodymium dioxide
CAS No.:
Cat. No.: VC18511446
Molecular Formula: O2Pr-4
Molecular Weight: 172.906 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | O2Pr-4 |
|---|---|
| Molecular Weight | 172.906 g/mol |
| IUPAC Name | oxygen(2-);praseodymium |
| Standard InChI | InChI=1S/2O.Pr/q2*-2; |
| Standard InChI Key | QAZNRGOQFVWCRP-UHFFFAOYSA-N |
| Canonical SMILES | [O-2].[O-2].[Pr] |
Introduction
Fundamental Characteristics of Praseodymium Dioxide
Chemical Identity and Composition
Praseodymium dioxide, systematically named praseodymium(IV) oxide, adopts the chemical formula PrO₂ with a molecular weight of 172.906 g/mol . Its elemental composition comprises 81.49% praseodymium and 18.51% oxygen by mass, as detailed in Table 1 .
Table 1: Elemental Composition of PrO₂
| Element | Mass Percentage |
|---|---|
| Pr | 81.49% |
| O | 18.51% |
The compound’s CAS registry number (12036-05-4) distinguishes it from other praseodymium oxides, such as Pr₆O₁₁ (12037-29-5) and Pr₂O₃ .
Physical Properties
PrO₂ manifests as a crystalline solid with a density of 6,800 kg/m³, significantly higher than the 6,500 kg/m³ reported for Pr₆O₁₁ . It undergoes a phase transition at 350°C, converting to Pr₆O₁₁, a mixed-valency oxide containing both Pr³⁺ and Pr⁴⁺ ions . This thermal instability limits its direct application in high-temperature environments unless stabilized through doping or nanostructuring.
Structural Configuration and Stability
Crystalline Architecture
The solid-state structure of PrO₂ features an eight-coordinate cubic geometry, isostructural with calcium fluoride (CaF₂) . In this arrangement, each praseodymium ion occupies a cubic site surrounded by eight oxygen ligands, creating a face-centered cubic lattice. This configuration contributes to the material’s high ionic conductivity and thermal resilience up to its transformation temperature .
Phase Stability and Transformation
The conversion of PrO₂ to Pr₆O₁₁ at 350°C represents a critical limitation in its practical deployment . This exothermic transition involves oxygen loss and reorganization of the crystal lattice into a fluorite-derived structure with ordered oxygen vacancies. Computational studies suggest that the stabilization of Pr⁴⁺ in the dioxide form requires carefully controlled oxygen partial pressures, typically exceeding 1 atm at elevated temperatures .
Synthesis and Manufacturing Techniques
Conventional Synthesis Routes
Despite its simple stoichiometry, the direct synthesis of phase-pure PrO₂ remains challenging. Most literature methods involve high-temperature oxidation of praseodymium metal or lower oxides under oxygen-rich conditions. For example, calcining praseodymium nitrate (Pr(NO₃)₃·6H₂O) at 500–800°C in flowing O₂ yields PrO₂ intermediates, though prolonged heating induces conversion to Pr₆O₁₁ .
Nanoparticle Fabrication
Advanced synthesis techniques focus on producing PrO₂ nanoparticles via precipitation and thermolysis routes. A typical protocol involves:
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Dissolving praseodymium chloride in aqueous ammonia to form Pr(OH)₃ precipitates.
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Oxidizing the hydroxide under O₂ at 300°C to yield PrO₂ nanocrystals.
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Stabilizing particles with surfactants like polyethylene glycol (PEG) to prevent agglomeration .
These nanoparticles exhibit enhanced surface reactivity compared to bulk materials, making them suitable for catalytic applications.
Functional Applications in Modern Technology
Catalytic Performance
PrO₂’s mixed electronic-ionic conductivity enables its use in oxidation catalysts. In automotive exhaust systems, PrO₂-doped cerium oxide (CeO₂) catalysts demonstrate improved oxygen storage capacity, enhancing the conversion of CO and NOₓ pollutants . The material’s ability to cycle between Pr³⁺ and Pr⁴⁺ states facilitates redox reactions critical for catalytic activity.
Electronic and Dielectric Applications
With a dielectric constant (κ) of ~30, PrO₂ serves as a high-K gate dielectric in field-effect transistors. Its low leakage current density (<10⁻⁷ A/cm² at 1 MV/cm) outperforms conventional SiO₂, enabling miniaturization of microelectronic components . Recent prototypes integrate PrO₂ thin films deposited via atomic layer deposition (ALD) onto silicon substrates, achieving equivalent oxide thicknesses below 1 nm.
Comparative Analysis with Related Oxides
Table 2: Comparative Properties of Praseodymium Oxides
| Property | PrO₂ | Pr₆O₁₁ | Pr₂O₃ |
|---|---|---|---|
| Oxidation State | +4 | +3.33 (mixed) | +3 |
| Density (kg/m³) | 6,800 | 6,500 | 7,070 |
| Melting Point (°C) | 350 (transforms) | 2,500 | 2,183 |
| Crystal Structure | Cubic (fluorite) | Cubic (fluorite) | Hexagonal |
| Primary Application | Catalysis | Fuel cells | Glass coloring |
Pr₆O₁₁ dominates industrial applications due to its ambient stability, whereas PrO₂ remains confined to specialized high-oxygen environments. Pr₂O₃ finds use in glass and ceramic pigmentation but lacks the redox versatility of higher oxides .
Emerging Research and Future Directions
Radiation Therapy Applications
Functionalized PrO₂ nanoparticles show promise in targeted alpha therapy. Neutron activation of ¹⁴¹Pr-enriched PrO₂ produces ¹⁴²Pr, a β⁻ emitter with a 6.5-hour half-life. PEG-coated nanoparticles loaded with ¹⁴²Pr exhibit tumor-selective accumulation in preclinical models, delivering localized radiation doses while minimizing systemic toxicity .
Environmental Remediation
PrO₂’s strong affinity for phosphate ions enables its deployment in wastewater treatment. Fixed-bed columns packed with PrO₂-coated alumina remove >95% of phosphates from agricultural runoff, outperforming conventional iron-based adsorbents. The spent material can be regenerated via calcination, restoring its adsorption capacity .
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